3,4-Dimethylbenzyl alcohol

Übersicht

Beschreibung

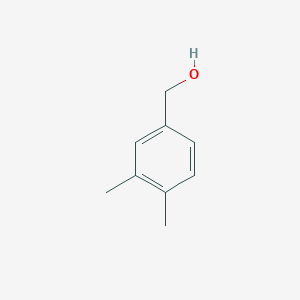

3,4-Dimethylbenzyl alcohol (CAS: 6966-10-5) is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. Its IUPAC name is (3,4-dimethylphenyl)methanol, and it is characterized by a hydroxyl group attached to a benzyl carbon substituted with methyl groups at the 3- and 4-positions. The compound has a boiling point of 219.5°C (492.7 K) and is recognized for its role in plant biochemistry, particularly in Cryptocarya alba leaves, where it functions as a phenolic antioxidant . It is also identified as a volatile flavor compound in fermented foods and essential oils .

Vorbereitungsmethoden

Reduction of 3,4-Dimethylbenzaldehyde

The most direct route to 3,4-dimethylbenzyl alcohol involves the reduction of 3,4-dimethylbenzaldehyde. Sodium borohydride (NaBH₄) is widely employed for this transformation due to its selectivity and mild reaction conditions.

Sodium Borohydride-Mediated Reduction

In a typical procedure, 3,4-dimethylbenzaldehyde is dissolved in methanol, and NaBH₄ is added incrementally at room temperature . The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, yielding the corresponding alcohol. A study using analogous methoxy-substituted benzaldehydes reported yields exceeding 98% under optimized conditions . For 3,4-dimethylbenzaldehyde, similar efficiency is expected, though steric effects from the adjacent methyl groups may slightly reduce reactivity.

Reaction Conditions:

-

Solvent: Methanol

-

Temperature: 25°C

-

Molar Ratio (Aldehyde:NaBH₄): 1:1.5

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel offers an alternative to borohydride reduction. This method is advantageous for large-scale production due to easier catalyst recovery. However, over-reduction to 3,4-dimethyltoluene must be controlled through careful pressure and temperature regulation.

| Catalyst | Olefin | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Ti-HMS | Propylene | 92 | 89 | 82 |

| Ti-MCM-41 | Tetrahydrobenzene | 88 | 91 | 80 |

| Ti/SiO₂ | Propylene | 85 | 84 | 72 |

Data adapted from patent embodiments .

Solvent and Stoichiometric Considerations

Nonpolar solvents like isopropyl benzene prevent catalyst deactivation and improve hydroperoxide solubility. A molar ratio of olefin to hydroperoxide between 0.5:1 and 15:1 ensures complete conversion while minimizing side reactions .

Halogenation-Hydrolysis Pathways

Halogenation of this compound precursors followed by hydrolysis presents another viable route. For instance, 3,4-dimethylbenzyl chloride can be synthesized using thionyl chloride (SOCl₂) and subsequently hydrolyzed to the alcohol.

Thionyl Chloride-Mediated Halogenation

In a chilled ether solution, SOCl₂ reacts with this compound to form the corresponding chloride . The reaction is exothermic and requires strict temperature control (0–5°C) to avoid decomposition.

Reaction Parameters:

Hydrolysis of Benzyl Chlorides

Hydrolysis of 3,4-dimethylbenzyl chloride under alkaline conditions (e.g., aqueous NaHCO₃) regenerates the alcohol. This step is typically quantitative but demands careful pH monitoring to prevent over-neutralization.

Process Comparison and Optimization

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| NaBH₄ Reduction | 95 | Moderate | High | Low (methanol waste) |

| Catalytic Hydrogenation | 90 | High | Moderate | Moderate (H₂ use) |

| Hydroperoxide Alkylation | 85 | Industrial | Low | High (organic waste) |

| Halogenation-Hydrolysis | 89 | Low | Moderate | High (SOCl₂ use) |

Catalytic hydrogenation and NaBH₄ reduction are preferred for laboratory synthesis due to their simplicity and efficiency. Industrial settings favor continuous-flow systems using titanium catalysts, despite higher infrastructure costs .

Analyse Chemischer Reaktionen

Radical Condensation Reactions

Recent studies have highlighted the utility of 3,4-dimethylbenzyl alcohol in radical condensation reactions with acetamides. These reactions are facilitated by potassium tert-butoxide, which acts both as a base and a radical initiator. The mechanism involves the formation of a radical anion from the alcohol, which then couples with the enolate of the acetamide to form new carbon-carbon bonds.

Key Findings:

-

Yield: In one study, this compound was reacted with N,N-dimethyl acetamide to yield N,N-dimethyl 3-phenylpropanamide with an impressive yield of approximately 83% .

-

Mechanism: The proposed mechanism involves:

Oligomerization Reactions

Another significant reaction involving this compound is its oligomerization when treated with montmorillonite clay. This process leads to the formation of larger polycyclic aromatic hydrocarbons.

Oligomerization Process:

-

Catalyst: Montmorillonite clay (Tonsil Optimum Extra) serves as a catalyst for this transformation.

-

Products: The reaction yields products such as 1,3,5,7-tetramethyl-9,10-dihydroanthracene and its derivatives through a series of radical intermediates .

Substitution Reactions

This compound can undergo various substitution reactions typical for alcohols:

-

Formation of Alkyl Halides: Through reactions with reagents like thionyl chloride or phosphorus tribromide, where the hydroxyl group is converted into a better leaving group .

Dehydration Reactions

Dehydration reactions can convert alcohols into alkenes through elimination mechanisms:

-

E1 and E2 Mechanisms: Depending on the structure (primary vs. secondary vs. tertiary), different elimination pathways may be favored .

Table of Reaction Conditions and Yields

| Reaction Type | Reagents | Conditions | Product Yield (%) |

|---|---|---|---|

| Radical Condensation | This compound + N,N-dimethyl acetamide | Potassium tert-butoxide | 83% |

| Oligomerization | This compound + Montmorillonite clay | Reflux in carbon disulfide | Varied |

| Substitution (SN1/SN2) | This compound + Thionyl chloride | Aqueous HCl | High |

| Dehydration | This compound + Acid catalyst | Heat | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Reactions :

- Oxidation : Can be oxidized to form 3,4-dimethylbenzaldehyde.

- Reduction : Can be reduced to form 3,4-dimethylbenzylamine.

- Substitution Reactions : Undergoes nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Biology

- Metabolic Studies : Used as a reference compound in studies examining the metabolism of aromatic alcohols in microorganisms and higher organisms. It has been shown to participate in metabolic pathways involving oxidation and dehydrogenation reactions facilitated by specific microbial strains.

- Toxicity Studies : Investigated for its impact on cellular functions through toxicity assessments, particularly in E. coli models.

Medicine

- Antimicrobial Properties : Explored for potential therapeutic applications due to its biological activity against various pathogens.

- Drug Development : Utilized in the synthesis of drug molecules, contributing to the development of new pharmaceutical agents.

Industry

- Production of Polymers and Resins : Employed as a solvent and stabilizer in various industrial applications.

- Fragrance Industry : Used as an aromatic compound in the formulation of perfumes and scented products.

Case Studies and Research Findings

-

Toxicity Assessment in Microbial Models :

- A study assessed the toxicity of pseudocumene and its metabolites using E. coli JM101. The findings indicated that 3,4-dimethylbenzyl alcohol could influence microbial growth and metabolism, suggesting its potential use in bioremediation efforts.

-

Metabolism Studies :

- Research demonstrated that this compound is metabolized through pathways involving monooxygenases and dehydrogenases, leading to the formation of corresponding aldehydes and acids. This metabolic activity is crucial for understanding environmental impacts and degradation processes.

-

Antimicrobial Activity Exploration :

- Investigations into its antimicrobial properties revealed effectiveness against certain bacterial strains, positioning it as a candidate for further development as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 3,4-dimethylbenzyl alcohol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by an amine group through the transfer of electrons from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: 2,4-Dimethylbenzyl Alcohol and 3,5-Dimethylbenzyl Alcohol

2,4-Dimethylbenzyl Alcohol (CAS: 16308-92-2) and 3,5-Dimethylbenzyl Alcohol (CAS: 27129-87-9) are positional isomers of 3,4-dimethylbenzyl alcohol. While all three share the molecular formula C₉H₁₂O, their substitution patterns lead to distinct physicochemical properties:

The boiling point of 3,5-dimethylbenzyl alcohol is slightly lower than that of the 3,4-isomer, likely due to differences in molecular symmetry and intermolecular interactions.

Methoxy-Substituted Analogs: 3,4-Dimethoxybenzyl Alcohol

3,4-Dimethoxybenzyl Alcohol (CAS: 93-03-8) replaces the methyl groups with methoxy (-OCH₃) substituents. This substitution increases molecular weight (168.19 g/mol) and alters reactivity. It is synthesized via reduction of veratraldehyde and is used in organic synthesis .

Reactivity in Chemical Reactions

Oxidation Behavior

This compound can be oxidized to the corresponding aldehyde or ketone. For example, dibromo-5,5-dimethylhydantoin (DBDMH) oxidizes benzylic alcohols to benzaldehydes or methyl benzoates under controlled conditions .

Radical Condensation Reactions

In reactions with N-substituted acetamides, this compound forms 3-arylpropanamides in yields of 80–85%, comparable to p-methylbenzyl alcohol (80–85%) but lower than o-methylbenzyl alcohol (87%) . This suggests steric and electronic effects influence reactivity.

Antioxidant Activity

In Cryptocarya alba seedlings, this compound concentrations increased by 50.6% under TE irrigation, highlighting its role in stress response . By contrast, vanillin and chlorogenic acid in the same study showed different trends, emphasizing the unique biochemical role of this compound .

Flavor and Aroma Contributions

This compound is a minor volatile compound in rice wines and essential oils, detected at concentrations of 6.73 µg/L in Hongqu-fermented rice wine . In comparison, phenethyl alcohol (CAS: 60-12-8) dominates flavor profiles at 45,312 µg/L , indicating differences in sensory impact.

Biologische Aktivität

3,4-Dimethylbenzyl alcohol (CAS Number: 6966-10-5), a compound derived from the xylene family, has garnered attention for its diverse biological activities and potential applications in various fields. This article explores its biological activity, including biochemical properties, metabolic pathways, and relevant case studies.

- Chemical Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Boiling Point : 218–221 °C

- Melting Point : 62–65 °C

This compound is characterized by its aromatic structure, which contributes to its reactivity and interaction with biological systems.

Metabolic Pathways

Research indicates that this compound is metabolized through various pathways involving oxidation reactions. It can be converted into corresponding aldehydes and acids through enzymatic activities of monooxygenases and dehydrogenases.

Enzymatic Reactions

- Oxidation : The compound can undergo oxidation to form 3,4-dimethylbenzaldehyde.

- Dehydrogenation : Enzymatic activity from specific strains of Pseudomonas can facilitate the conversion of this compound into 3,4-dimethylbenzoate.

These reactions are significant in bioremediation processes where microbial metabolism of aromatic compounds is utilized to degrade environmental pollutants.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- Inhibition of Bacterial Growth : The compound has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in vitro using human cell lines:

- Cell Viability Assays : MTT assays indicate that at certain concentrations, the compound can reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Biodegradation of Aromatic Compounds :

- Toxicological Assessment :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 218–221 °C |

| Melting Point | 62–65 °C |

| CAS Number | 6966-10-5 |

| Biological Activity | Observed Effect |

|---|---|

| Antimicrobial Activity | Inhibits E. coli, S. aureus |

| Cytotoxicity | Reduces viability in cancer cells |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-dimethylbenzyl alcohol, and how do they influence experimental design?

- Answer : The molecular formula (C₉H₁₂O, MW: 136.19) and physical properties such as boiling point (219.5°C at 760 mmHg) and melting point (62–65°C) are critical for solvent selection, reaction temperature control, and crystallization protocols . Its density (1.0±0.1 g/cm³) and hydroxyl group reactivity inform solubility in polar solvents and potential for dehydration/oxidation reactions . Safety data (e.g., H302: harmful if swallowed) necessitate proper handling in aqueous or biological systems .

Q. What synthetic routes are commonly used to prepare this compound, and what analytical methods validate purity?

- Answer : While direct synthesis protocols are not detailed in the evidence, its structural analogs (e.g., benzyl alcohols) suggest methods like catalytic hydrogenation of corresponding aldehydes or Grignard reactions. Purity is validated via GC-MS (e.g., in radical condensation studies yielding 83% product) and HPLC (as referenced in phenolic compound analysis) . Melting point consistency (62–65°C) and spectral data (InChIKey: OKGZCXPDJKKZAP) are critical for confirmation .

Q. How does this compound behave under oxidative or dehydrative conditions?

- Answer : Like other benzylic alcohols, it undergoes oxidation to aldehydes/ketones and dehydration to alkenes. Radical condensation studies with acetamides show high yields (83%) under optimized conditions using tert-butoxide bases, highlighting its stability in non-acidic environments . Side reactions (e.g., dehalogenation with halogenated analogs) suggest careful catalyst selection is needed to avoid by-products .

Advanced Research Questions

Q. What strategies mitigate by-product formation during reactions involving this compound?

- Answer : By-products arise from competing pathways (e.g., over-oxidation or radical intermediates). In condensation reactions, substituting potassium tert-butoxide with sodium tert-butoxide reduced dehalogenation in analogs from 70% to 64% yield, emphasizing base selection . Reaction monitoring via TLC/GC-MS and controlled stoichiometry (e.g., limiting excess acetamide) minimizes undesired pathways .

Q. How can this compound be quantified in complex biological matrices, and what challenges exist?

- Answer : In plant studies, HPLC coupled with UV detection identified this compound alongside vanillin and chlorogenic acid. Challenges include matrix interference (e.g., polyphenols in Cryptocarya alba leaves), addressed via SPE purification or gradient elution . Calibration with internal standards (e.g., deuterated analogs) improves accuracy in GC-MS workflows .

Q. What role does this compound play in plant antioxidant systems, and how do environmental stressors affect its concentration?

- Answer : In Cryptocarya alba, it acts as a phenolic antioxidant, with concentrations increasing by 50.6% under TE (treated effluent) irrigation but decreasing by 58.9% under UE (untreated effluent), indicating environmental modulation of biosynthesis . Stressors like salinity or heavy metals may similarly alter its production, requiring metabolomic profiling under controlled abiotic conditions .

Q. What computational or spectroscopic tools are used to predict/reactivity of this compound in novel reactions?

- Answer : DFT calculations model its radical reactivity in condensation reactions, predicting regioselectivity based on methyl substituent effects . Experimental validation via ¹H/¹³C NMR (e.g., monitoring hydroxyl proton shifts) and IR (O-H stretch at ~3300 cm⁻¹) confirms intermediate stability .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGZCXPDJKKZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219954 | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-10-5 | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6966-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6966-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26FBZ2PXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.